4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane is a complex organic compound that features a unique combination of benzodioxine, sulfonyl, phenyl, and thiazepane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane typically involves multiple steps, starting with the preparation of the benzodioxine and thiazepane intermediates. The benzodioxine intermediate can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxine. This intermediate is then sulfonated using chlorosulfonic acid to yield 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride .
The thiazepane intermediate is prepared by reacting 2-aminothiophenol with phenylacetyl chloride to form 2-phenylthiazolidin-4-one, which is then cyclized under basic conditions to form 7-phenyl-1,4-thiazepane . The final step involves the coupling of the benzodioxine and thiazepane intermediates using a suitable base, such as triethylamine, to form this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Sulfonamide or sulfonothioate derivatives.
Scientific Research Applications
4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group, which can form strong interactions with enzyme active sites.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. The benzodioxine and thiazepane moieties can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride: Shares the benzodioxine and sulfonyl groups but lacks the thiazepane and phenyl groups.
1-[(2,6-difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine: Contains a similar benzodioxine-sulfonyl structure but with a piperazine ring instead of thiazepane.
Uniqueness
4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-7-phenyl-1,4-thiazepane is unique due to its combination of benzodioxine, sulfonyl, phenyl, and thiazepane groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c21-26(22,16-6-7-17-18(14-16)24-12-11-23-17)20-9-8-19(25-13-10-20)15-4-2-1-3-5-15/h1-7,14,19H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDKNXPYNMZCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.